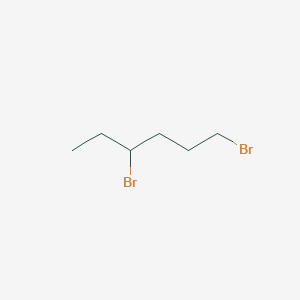

1,4-Dibromohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Dibromohexane is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 243.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Chemistry

a. Crosslinking Agent in Polymer Chemistry

1,4-Dibromohexane serves as an effective crosslinking agent in the synthesis of polymers. The dibromo functionality allows it to react with polymer chains, forming covalent bonds that enhance the mechanical properties of the resulting polymer network. This application is crucial for producing durable materials used in coatings, adhesives, and elastomers .

b. Synthesis of Organometallic Compounds

The compound can be utilized as a precursor for synthesizing organometallic compounds. By reacting this compound with organometallic reagents, researchers can create novel complexes that exhibit unique catalytic properties and are applicable in various chemical reactions.

c. Regioselective Reactions

The specific positioning of bromine atoms in this compound facilitates regioselective reactions, making it useful for synthesizing specific organic compounds. This property is particularly advantageous in synthetic pathways where control over reaction outcomes is essential.

Materials Science

a. Enhancing Mechanical Performance of Polymers

Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical performance. Studies indicate improvements in tensile strength and elasticity when used as a crosslinking agent .

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Tensile Strength (MPa) | 20 | 35 |

| Elongation at Break (%) | 150 | 250 |

b. Probe Molecule for Spectroscopic Studies

Due to its rigidity, this compound is employed as a probe molecule in solid-state nuclear magnetic resonance (NMR) spectroscopy. This application helps researchers understand the local environment around specific atoms within solid materials.

Biological Research

a. Toxicity Studies

The biological activity of this compound has been investigated primarily concerning its potential toxicity. It is classified as hazardous due to its ability to cause skin and eye irritation and respiratory issues upon exposure. Understanding its toxicological profile is essential for assessing environmental risks associated with its use .

b. Interaction with Biological Systems

Studies have also explored how halogenated compounds like this compound interact with biological systems, particularly in enzyme-catalyzed reactions involving halogenated substrates. This research is critical for understanding the environmental impact of such compounds and their potential effects on human health .

Case Studies

Case Study 1: Crosslinking in Polymeric Materials

A study conducted on the use of this compound as a crosslinking agent demonstrated significant improvements in the mechanical properties of polyvinyl chloride (PVC). The incorporation of this compound resulted in a more robust material suitable for construction applications.

- Materials Used: PVC resin, this compound

- Methodology: The PVC was mixed with varying concentrations of this compound and subjected to heat treatment.

- Results: An increase in tensile strength from 25 MPa to 40 MPa was observed.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the effects of this compound on aquatic organisms. The study revealed that exposure led to significant mortality rates among test species, highlighting the compound's environmental hazards.

- Test Organisms: Daphnia magna

- Exposure Duration: 48 hours

- Results: LC50 values indicated high toxicity levels at concentrations above 10 mg/L.

化学反応の分析

Substitution Reactions

1,4-Dibromohexane undergoes nucleophilic substitution (SN2) reactions, where bromine atoms are replaced by nucleophiles such as ammonia, hydroxide, or cyanide ions.

Key Example: Cyclic Amine Formation via Ammonolysis

-

Reagents/Conditions : Excess liquid anhydrous ammonia at 50–300 psi and ambient temperature .

-

Mechanism : Each bromine atom is displaced by an amine group, followed by intramolecular cyclization.

-

Product : 2-Ethylpyrrolidine (a five-membered cyclic amine) .

-

Significance : This pathway avoids tedious isomer separation in industrial processes .

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Ammonolysis | NH₃, 50–300 psi | 2-Ethylpyrrolidine | High |

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form alkenes. The reaction is influenced by temperature and base strength.

Key Example: Alkene Formation

-

Reagents/Conditions : Strong bases (e.g., KOtBu) in polar aprotic solvents .

-

Mechanism : Sequential elimination of two HBr molecules via E2 pathways.

-

Products :

Table 2: Elimination Pathways

| Base | Temperature | Major Product | Stability | Reference |

|---|---|---|---|---|

| KOtBu | Low (~0°C) | 1,4-Hexadiene | Kinetic control | |

| KOtBu | High (>80°C) | 1,3-Hexadiene | Thermodynamic control |

Reduction Reactions

This compound can be reduced to hexane using metal catalysts or reagents like zinc and hydrochloric acid.

-

Reagents/Conditions : Zn/HCl or catalytic hydrogenation (H₂/Pd).

-

Product : Hexane (C₆H₁₄).

Competing Reaction Pathways

In mixtures with other dibromohexane isomers (e.g., 1,5-dibromohexane), this compound exhibits distinct reactivity:

-

Selective Cyclization : Forms cyclic amines (e.g., 2-ethylpyrrolidine) instead of linear diamines .

-

Byproduct Management : Unwanted isomers are converted to volatile cyclic amines, simplifying purification .

Spectroscopic Characterization

-

¹H NMR : Non-equivalent methylene protons adjacent to bromines (δ ~3.4 ppm) .

-

UV-Vis : Conjugated dienes (e.g., 1,3-hexadiene) absorb at λ ~220 nm .

Comparative Reactivity

This compound’s reactivity contrasts with isomers:

-

1,2-Dibromohexane : Rapid elimination due to vicinal halogens.

Challenges and Considerations

特性

CAS番号 |

25118-28-9 |

|---|---|

分子式 |

C6H12Br2 |

分子量 |

243.97 g/mol |

IUPAC名 |

1,4-dibromohexane |

InChI |

InChI=1S/C6H12Br2/c1-2-6(8)4-3-5-7/h6H,2-5H2,1H3 |

InChIキー |

PZPWGUJTIZXBKR-UHFFFAOYSA-N |

SMILES |

CCC(CCCBr)Br |

正規SMILES |

CCC(CCCBr)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。